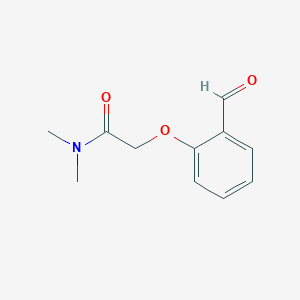

2-(2-formylphenoxy)-N,N-dimethylacetamide

Description

2-(2-Formylphenoxy)-N,N-dimethylacetamide (molecular formula: C₁₁H₁₃NO₃, SMILES: CN(C)C(=O)COC1=CC=CC=C1C=O) is a synthetic acetamide derivative featuring a phenoxy group substituted with a formyl moiety at the ortho position. This compound is primarily utilized as a precursor in multicomponent reactions (MCRs) for constructing heterocyclic frameworks, such as oxazepine-quinazolinone derivatives, under catalyst-free conditions . Its structure combines the electron-withdrawing formyl group with the polar N,N-dimethylacetamide moiety, making it reactive in condensation and cyclization reactions.

Properties

IUPAC Name |

2-(2-formylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-6-4-3-5-9(10)7-13/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPAQUIZIHKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)-N,N-dimethylacetamide.

Reduction: 2-(2-hydroxyphenoxy)-N,N-dimethylacetamide.

Substitution: 2-(2-nitrophenoxy)-N,N-dimethylacetamide (for nitration).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to 2-(2-formylphenoxy)-N,N-dimethylacetamide exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study: Phenolic Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Related Phenolic Compound A | 25 | MCF-7 |

| Related Phenolic Compound B | 30 | MCF-7 |

Enzyme Inhibition

The compound also serves as an effective inhibitor for several enzymes implicated in disease processes, such as carbonic anhydrase and tyrosinase. These enzymes are crucial for metabolic pathways and their inhibition can lead to therapeutic benefits in conditions like glaucoma and hyperpigmentation.

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of various polymers, particularly polyamides and polyurethanes. Its role as a solvent and reactant facilitates the formation of high-performance materials.

- Case Study: Polyurethane Production

| Property | Traditional Solvent | This compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Industrial Applications

Solvent for Extraction Processes

Due to its polar nature, this compound is employed as a solvent in extraction processes for various organic compounds. Its high boiling point allows it to be used effectively in high-temperature applications.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N,N-dimethylacetamide depends on the specific applicationThe phenoxy ring can also interact with other molecules through π-π stacking or hydrogen bonding, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(2-formylphenoxy)-N,N-dimethylacetamide and related compounds:

Structural and Functional Analysis

Physicochemical Properties

- Ethoxy-substituted analogs (e.g., 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide) exhibit increased lipophilicity compared to the target compound, impacting solubility and membrane permeability .

- Brominated derivatives (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide) may show altered reactivity in polar solvents due to halogen bonding .

Biological Activity

2-(2-Formylphenoxy)-N,N-dimethylacetamide (FDM) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological applications, mechanisms of action, and safety profile, supported by relevant case studies and research findings.

Chemical Structure and Properties

FDM is characterized by its unique structure which includes a formyl group and a dimethylacetamide moiety. Its chemical formula is , and it exhibits properties typical of both aromatic compounds and amides, contributing to its biological activity.

Antimicrobial Properties

FDM has demonstrated significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that FDM could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

Research indicates that FDM possesses anti-inflammatory properties. Studies have reported its efficacy in reducing inflammatory markers in animal models of arthritis. The compound appears to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a controlled study involving rats with induced arthritis, administration of FDM resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

The exact mechanism by which FDM exerts its biological effects is not fully elucidated; however, several pathways have been proposed:

- Cell Membrane Disruption: FDM may integrate into bacterial membranes, altering permeability.

- Cytokine Modulation: The compound may inhibit signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Enzyme Inhibition: Preliminary studies suggest that FDM may inhibit enzymes involved in the synthesis of inflammatory mediators .

Toxicological Profile

While FDM shows promise as a therapeutic agent, its safety profile must be considered. Toxicological studies indicate that at high doses, FDM can lead to hepatotoxicity and nephrotoxicity in animal models. Long-term exposure studies have shown dose-dependent effects on liver function, necessitating further investigation into its safety margins.

| Exposure Level | Observed Effects |

|---|---|

| Low (50 mg/kg) | No significant adverse effects observed |

| Moderate (100 mg/kg) | Mild liver enzyme elevation |

| High (350 mg/kg) | Severe hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.